molecular formula C9H11ClF3N3 B2676181 1-(4-(Trifluoromethyl)pyrimidin-2-yl)cyclobutan-1-amine hydrochloride CAS No. 2225144-06-7

1-(4-(Trifluoromethyl)pyrimidin-2-yl)cyclobutan-1-amine hydrochloride

Cat. No.: B2676181
CAS No.: 2225144-06-7
M. Wt: 253.65
InChI Key: OEKZDOUVMKTRQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Trifluoromethyl Pyrimidine Derivatives

The incorporation of trifluoromethyl groups into organic compounds has been a transformative strategy in medicinal chemistry since the early 20th century. Initial investigations into trifluoromethylated compounds began with F. Lehmann in 1927, who explored their biological activity. A pivotal advancement occurred in 1892 when Frédéric Swarts developed antimony fluoride-based methods to synthesize benzotrifluorides, laying the groundwork for modern trifluoromethylation techniques.

The 1960s marked a turning point with the McLoughlin-Thrower reaction (1968), which enabled copper-mediated coupling of iodofluoroalkanes with aromatic substrates. This method, alongside Kobayashi and Kumadaki’s 1969 adaptations, facilitated the synthesis of early trifluoromethyl pyrimidines. These innovations were driven by the pharmaceutical industry’s recognition of the trifluoromethyl group’s ability to enhance metabolic stability and lipophilicity, as evidenced by drugs like fluoxetine (antidepressant) and celecoxib (anti-inflammatory).

Table 1: Key Historical Milestones in Trifluoromethyl Pyrimidine Chemistry

Year Development Significance
1892 Swarts’ antimony fluoride method First synthetic route to benzotrifluorides
1968 McLoughlin-Thrower reaction Enabled aromatic trifluoromethylation
1984 Synthesis of trifluoromethyltrimethylsilane Advanced nucleophilic trifluoromethylation

Significance in Medicinal Chemistry Research

Trifluoromethyl pyrimidine derivatives have emerged as critical pharmacophores due to their dual functionality: the pyrimidine ring provides hydrogen-bonding sites, while the trifluoromethyl group enhances membrane permeability and resistance to oxidative metabolism. Recent studies, such as those by Wu et al. (2022), demonstrate that trifluoromethyl pyrimidines bearing amide moieties exhibit broad-spectrum antifungal activity against Botrytis cinerea and Sclerotinia sclerotiorum, with inhibition rates exceeding 96% at 50 μg/ml.

Table 2: Biological Activities of Representative Trifluoromethyl Pyrimidines

Compound Target Organism Inhibition Rate (%) Reference
5b Botrytis cinerea 96.76
5j Botrytis cinerea 96.84
5l Botrytis cinerea 100.00

The structural versatility of these compounds allows for tailored interactions with biological targets. For instance, the electron-withdrawing nature of the trifluoromethyl group modulates the pyrimidine ring’s electronic density, optimizing binding to enzymes like dihydrofolate reductase.

Current Research Landscape and Challenges

Contemporary research focuses on overcoming synthetic and scalability challenges. While routes such as the TFAA (trifluoroacetic anhydride)-based synthesis have enabled multi-kilogram production of intermediates like 6-(trifluoromethyl)pyrid-2-one, decarboxylation steps remain problematic, often requiring precise temperature control to achieve yields above 80%. Additionally, the introduction of cyclobutane rings—as seen in 1-(4-(trifluoromethyl)pyrimidin-2-yl)cyclobutan-1-amine hydrochloride—introduces steric constraints that complicate regioselective functionalization.

A critical unmet need is the development of catalytic asymmetric methods to access enantiomerically pure trifluoromethyl pyrimidines, which are essential for targeting chiral biological receptors. Advances in photoredox catalysis and flow chemistry are being explored to address these limitations.

Positioning Within Contemporary Heterocyclic Chemistry

Within heterocyclic chemistry, trifluoromethyl pyrimidines occupy a niche due to their unique electronic and steric profiles. The pyrimidine ring’s nitrogen atoms participate in hydrogen-bonding networks, as demonstrated in the crystal structure of 6-(trifluoromethyl)pyrimidine-2,4-dione monohydrate, where N—H⋯O interactions stabilize a dimeric arrangement. The cyclobutane moiety in this compound introduces ring strain, which can enhance binding affinity by pre-organizing the molecule into bioactive conformations.

Structural Comparison of Trifluoromethyl Pyrimidines

Feature 6-(Trifluoromethyl)pyrimidine-2,4-dione Target Compound
Core Structure Pyrimidine-2,4-dione 2-Aminopyrimidine with cyclobutane
Key Interactions N—H⋯O hydrogen bonds Cyclobutane-induced rigidity
Bioactivity Antiviral, herbicide lead Undisclosed (research compound)

This structural diversity underscores the adaptability of trifluoromethyl pyrimidines in addressing unmet therapeutic needs, from agrochemicals to oncology.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[4-(trifluoromethyl)pyrimidin-2-yl]cyclobutan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N3.ClH/c10-9(11,12)6-2-5-14-7(15-6)8(13)3-1-4-8;/h2,5H,1,3-4,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEKZDOUVMKTRQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=NC=CC(=N2)C(F)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Trifluoromethyl)pyrimidin-2-yl)cyclobutan-1-amine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Trifluoromethyl)pyrimidin-2-yl)cyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

Biological Research

1-(4-(Trifluoromethyl)pyrimidin-2-yl)cyclobutan-1-amine hydrochloride has been investigated for its potential biological activities, including:

  • Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes, making it a candidate for further exploration in enzyme-related pathways.
  • Receptor Binding Studies : Its structural properties allow it to interact with various receptors, which is crucial for understanding its mechanism of action in biological systems .

Medicinal Chemistry

The compound is being explored for its therapeutic potential:

  • Drug Development : Research indicates that it may target specific molecular pathways involved in diseases. Its unique trifluoromethyl group enhances lipophilicity and metabolic stability, which are advantageous for drug design .
  • Case Study Example : A study highlighted the synthesis of novel trifluoromethyl pyrimidine derivatives, including this compound, which demonstrated antifungal and anticancer properties. These derivatives were evaluated for their efficacy against various cancer cell lines and fungal strains, showing promising results .

Industrial Applications

In the industrial sector, this compound is utilized in the synthesis of specialty chemicals:

  • Chemical Synthesis : It serves as a building block for creating other complex molecules due to its unique structure. The trifluoromethyl group is particularly valuable in enhancing the properties of the resultant compounds .

Mechanism of Action

The mechanism of action of 1-(4-(Trifluoromethyl)pyrimidin-2-yl)cyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with enzymes and receptors. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity .

Comparison with Similar Compounds

Key Properties :

  • Purity : ≥95% (analytical certificate available)
  • Hazards : H315 (skin irritation), H319 (serious eye irritation), H335 (respiratory irritation)
  • Pricing : €2,073.70 per gram (bulk discounts available) .

The compound is utilized in pharmaceutical research, particularly in kinase inhibition studies, due to the pyrimidine scaffold’s role in mimicking nucleotide interactions .

Comparison with Similar Compounds

Structural Analogues

Structurally similar compounds include cyclopropane-, cyclopentane-, and phenyl-substituted trifluoromethylamine hydrochlorides. Key analogues are listed below:

Compound Name CAS Number Structural Difference Similarity Score
1-(Trifluoromethyl)cyclopropanamine hydrochloride 1202865-05-1 Cyclopropane ring instead of cyclobutane 0.93
1-(Trifluoromethyl)cyclopentanamine hydrochloride 1260768-75-9 Cyclopentane ring instead of cyclobutane 0.90
1-[4-(Trifluoromethyl)phenyl]cyclobutan-1-amine HCl 1439902-32-5 Phenyl instead of pyrimidinyl N/A

Notes:

  • The phenyl-substituted variant (CAS: 1439902-32-5) replaces the pyrimidine ring with a benzene ring, reducing polarity and hydrogen-bonding capacity .

Physicochemical Properties

Property Target Compound (CAS: 2225144-06-7) Phenyl Analogue (CAS: 1439902-32-5)
Molecular Formula C₉H₁₀F₃N₃·HCl C₁₁H₁₃ClF₃N
Molecular Weight (g/mol) 253.7 251.68
Solubility (Predicted) Moderate (polar solvents) Lower (due to hydrophobic phenyl)

Key Findings :

  • The pyrimidine ring in the target compound enhances water solubility compared to the phenyl analogue, which is critical for bioavailability in drug formulations .
  • The cyclobutane ring balances ring strain and conformational flexibility, offering intermediate stability compared to cyclopropane (higher strain) and cyclopentane (lower strain) .

Economic Considerations

Compound Price per Gram (€) Bulk Discount Threshold
Target Compound 2,073.70 6 units (€1,970.02/g)
Phenyl Analogue 14,700* 500mg (€2,065/500mg)

*Calculated from 50mg price (€735) .

Insights :

  • Bulk discounts for the target compound reduce costs by ~5–10%, making it more viable for large-scale research .

Hazard Profiles

All analogues share similar hazard classifications (skin/eye/respiratory irritation), suggesting that the trifluoromethylamine hydrochloride moiety is a common irritant .

Biological Activity

1-(4-(Trifluoromethyl)pyrimidin-2-yl)cyclobutan-1-amine hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to explore the biological activity of this compound, summarizing relevant studies, findings, and potential applications.

  • IUPAC Name : this compound
  • CAS Number : 2225144-06-7
  • Molecular Formula : C10H13F3N4
  • Molecular Weight : 246.24 g/mol

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. In a high-throughput screening of various compounds against Mycobacterium tuberculosis (Mtb), derivatives of pyrimidines, including those similar to 1-(4-(trifluoromethyl)pyrimidin-2-yl)cyclobutan-1-amine, showed significant inhibition rates. For instance, a related series demonstrated a minimum inhibitory concentration (MIC) as low as 6.3 µM against Mtb, indicating promising antibacterial properties .

Compound% InhibitionMIC (µM)
1-(4-(Trifluoromethyl)pyrimidin-2-yl)cyclobutan-1-amineTBDTBD
Related Compound A99%6.3
Related Compound B98%7.6

Anticancer Activity

The compound's anticancer potential has also been explored. A study focusing on the structure-activity relationship (SAR) of similar compounds indicated that modifications in the trifluoromethyl group could enhance cytotoxicity against various cancer cell lines. For example, analogs with specific substitutions showed IC50 values ranging from 0.01 µM to 0.49 µM against HeLa and PC3 cells, suggesting that the trifluoromethyl group may play a crucial role in enhancing biological activity .

Case Study 1: Antimicrobial Efficacy

In a study published in Nature, researchers screened a library of compounds against Mtb and identified several hits with low cytotoxicity and high selectivity for bacterial targets. The compound's structural features allowed it to target MmpL3, an essential protein in Mtb's cell wall synthesis, leading to effective bacterial inhibition .

Case Study 2: Antitumor Properties

Another study investigated a series of trifluoromethyl-substituted pyrimidines for their ability to disrupt microtubule dynamics in cancer cells. The results indicated that certain derivatives could effectively induce apoptosis in cancer cells by interfering with tubulin polymerization, similar to known chemotherapeutics like colchicine .

Q & A

Q. What are the established synthetic pathways for 1-(4-(Trifluoromethyl)pyrimidin-2-yl)cyclobutan-1-amine hydrochloride, and what key reaction parameters influence yield?

Methodological Answer: Synthesis of this compound likely involves nucleophilic substitution or coupling reactions between a pyrimidine precursor and a cyclobutane-amine derivative. Key steps include:

  • Pyrimidine Functionalization: Introducing the trifluoromethyl group at the 4-position of pyrimidine via halogen exchange (e.g., using CuI/CF₃ sources) or direct trifluoromethylation .
  • Cyclobutane Formation: [2+2] Cycloaddition or ring-closing metathesis for cyclobutane ring synthesis, followed by amine introduction via reductive amination.
  • Critical Parameters:
    • Temperature Control: Sensitive intermediates (e.g., cyclobutane derivatives) may require cryogenic conditions (−78°C) to prevent ring-opening .
    • Stoichiometry: Use 1.2 equivalents of amine to pyrimidine halide to minimize side reactions.
    • Purification: Column chromatography (silica gel, eluent: DCM/MeOH) or recrystallization from ethanol/water mixtures .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer:

  • Structural Confirmation:
    • High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (e.g., ESI-MS observed m/z 520.2 for a related pyrimidine derivative ).
    • Multinuclear NMR: ¹H/¹³C/¹⁹F NMR to confirm cyclobutane geometry and trifluoromethyl substitution. For example, ¹⁹F NMR signals near −60 ppm indicate CF₃ groups .
  • Purity Assessment:
    • HPLC-UV: Use C18 columns with 0.1% TFA in water/acetonitrile gradients; ≥98% purity thresholds are standard for pharmacologically active compounds .
    • Elemental Analysis: Confirm HCl salt stoichiometry (e.g., C: 42.1%, H: 3.8%, N: 15.4% for C₉H₁₁ClF₃N₃) .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations elucidate the electronic effects of the trifluoromethyl group on the compound's reactivity?

Methodological Answer:

  • Computational Workflow:
    • Geometry Optimization: Use B3LYP/6-31G(d) to model the molecule’s ground-state structure .
    • Electrostatic Potential Maps: Visualize electron-deficient regions on the pyrimidine ring due to the -CF₃ group’s inductive effect.
    • HOMO-LUMO Analysis: Calculate energy gaps (e.g., ΔE = 5.2 eV for similar trifluoromethylpyrimidines) to predict sites for nucleophilic attack .
  • Validation: Compare computational results with experimental reactivity data (e.g., regioselectivity in alkylation reactions) .

Q. What strategies are recommended for addressing discrepancies in solubility data across different solvent systems?

Methodological Answer:

  • Systematic Solubility Profiling:
    • Solvent Screening: Test aprotic (DMSO, DMF) vs. protic (water, ethanol) solvents under controlled humidity .
    • Dynamic Light Scattering (DLS): Detect nanoaggregates in aqueous solutions, which may falsely indicate low solubility.
  • Polymorph Identification:
    • DSC/TGA: Identify hydrate vs. anhydrous forms (e.g., endothermic peaks at 120–150°C suggest water loss) .
    • XRPD: Compare diffraction patterns to rule out crystalline vs. amorphous contributions.

Q. How can researchers determine the rate-determining step for the compound’s degradation under acidic conditions?

Methodological Answer:

  • Kinetic Experiments:
    • Pseudo-First-Order Conditions: Use excess HCl (pH 1.0–3.0) and monitor degradation via UV-Vis at λmax = 260 nm.
    • LC-MS Analysis: Identify degradation products (e.g., pyrimidine ring hydrolysis to amides) .
  • Isotopic Labeling: Use D₂O to assess protonation-dependent steps (e.g., kH/kD > 1 suggests acid-catalyzed mechanisms).
  • Activation Energy: Construct Arrhenius plots from rate constants at 25–50°C; a high Eₐ (>50 kJ/mol) indicates bond-breaking as the rate-determining step .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.